molecular formula C8H11N5O3 B12092900 9-(3-hydroxypropoxy)-2-imino-5H-purin-6-one

9-(3-hydroxypropoxy)-2-imino-5H-purin-6-one

Cat. No.: B12092900
M. Wt: 225.20 g/mol
InChI Key: OLZQPLVJKQYQGJ-UHFFFAOYSA-N
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Description

9-(3-hydroxypropoxy)-2-imino-5H-purin-6-one is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-hydroxypropoxy)-2-imino-5H-purin-6-one typically involves the reaction of a suitable purine derivative with 3-hydroxypropyl bromide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

    Starting Material: A purine derivative, such as 2-amino-6-chloropurine.

    Reagent: 3-hydroxypropyl bromide.

    Solvent: DMF or DMSO.

    Base: Potassium carbonate (K2CO3).

    Reaction Conditions: The reaction mixture is heated to 80-100°C for several hours.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

9-(3-hydroxypropoxy)-2-imino-5H-purin-6-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The imino group can be reduced to an amino group.

    Substitution: The hydroxyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 9-(3-oxopropoxy)-2-imino-5H-purin-6-one.

    Reduction: Formation of 9-(3-hydroxypropoxy)-2-amino-5H-purin-6-one.

    Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

9-(3-hydroxypropoxy)-2-imino-5H-purin-6-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in DNA and RNA interactions.

    Medicine: Investigated for its antiviral properties, particularly against herpes viruses.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 9-(3-hydroxypropoxy)-2-imino-5H-purin-6-one involves its interaction with specific molecular targets. In the case of its antiviral activity, the compound inhibits viral DNA polymerase, thereby preventing viral replication. The hydroxyl group allows for phosphorylation by viral enzymes, which is crucial for its activity.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: A well-known antiviral drug with a similar structure.

    Ganciclovir: Another antiviral agent used to treat cytomegalovirus infections.

    Valacyclovir: A prodrug of acyclovir with improved bioavailability.

Uniqueness

9-(3-hydroxypropoxy)-2-imino-5H-purin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H11N5O3

Molecular Weight

225.20 g/mol

IUPAC Name

9-(3-hydroxypropoxy)-2-imino-5H-purin-6-one

InChI

InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-4-13(6)16-3-1-2-14/h4-5,14H,1-3H2,(H2,9,12,15)

InChI Key

OLZQPLVJKQYQGJ-UHFFFAOYSA-N

Canonical SMILES

C1=NC2C(=O)NC(=N)N=C2N1OCCCO

Origin of Product

United States

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